3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid, also known as Pomalidomide-PEG1-acid or Pomalidomide 4'-PEG1-acid, is a molecule derived from the parent compound pomalidomide. Pomalidomide is a medication used in some cancer treatments PubChem. 3-PPE belongs to a class of molecules known as immunomodulatory agents Molport: .
Research on 3-PPE is currently in the preclinical stages. Studies have explored its potential therapeutic applications in various areas:
3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid is a complex organic compound characterized by its unique structural features. Its chemical formula is , and it has a molecular weight of approximately 433.42 g/mol. The compound contains multiple functional groups, including a dioxopiperidine moiety and an isoindoline structure, which contribute to its potential biological activity and applications in medicinal chemistry.
Specific reaction pathways may involve coupling with other bioactive molecules or modification of functional groups to enhance solubility or biological activity.
Preliminary studies indicate that 3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid exhibits significant biological activity. This compound may interact with various biological targets, potentially influencing pathways related to cell proliferation and apoptosis. Its structural components suggest potential activity as a kinase inhibitor or in the modulation of protein degradation pathways.
The synthesis of 3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid typically involves several steps:
Detailed procedures have been documented in chemical literature, emphasizing the importance of reaction conditions such as temperature and solvent choice for optimal yield and purity .
This compound has potential applications in:
Research has indicated that compounds with similar structures often exhibit desirable pharmacological properties, making this compound a candidate for further investigation .
Interaction studies are crucial for understanding the biological mechanisms of 3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid. These studies typically involve:
Such studies help elucidate the compound's mechanism of action and potential therapeutic effects .
Several compounds share structural similarities with 3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid. Notable examples include:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(2-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)-N,N-diethylurea | Contains urea linkage | Potentially different pharmacokinetics |
4-(2-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-ethyl)-phenol | Phenolic group addition | May exhibit antioxidant properties |
2-(N,N-Dimethylamino)-N-(1-(1H-indol-5-yloxy)-propan-2-yloxy)-acetamide | Indole moiety | Potential CNS activity |
These compounds highlight the diversity within this chemical space while emphasizing the unique combination of functional groups present in 3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid that may confer distinct biological activities .
The discovery of cereblon (CRBN) as the primary target of thalidomide revolutionized the development of immunomodulatory imide drugs (IMiDs). Thalidomide, a racemic mixture of (R)- and (S)-enantiomers, initially served as a sedative but was withdrawn due to teratogenicity. Structural studies revealed that the (S)-enantiomer binds CRBN with 6–10-fold higher affinity than the (R)-form, correlating with its teratogenic and therapeutic effects [1]. This enantioselectivity drove efforts to optimize derivatives for enhanced CRBN binding while mitigating toxicity.
Lenalidomide and pomalidomide emerged as second-generation IMiDs, featuring amino and carbonyl modifications to the phthalimide ring (Figure 1). Lenalidomide’s 4-amino substitution improved CRBN binding affinity by 40% compared to thalidomide, enabling selective degradation of Ikaros and Aiolos in multiple myeloma [1] [5]. Pomalidomide’s 4-amino-2,6-dioxopiperidine scaffold further increased binding stability, as confirmed by synchrotron X-ray powder diffraction showing planar stacking interactions in its crystal lattice [3]. These modifications highlight the critical role of isoindolinone and dioxopiperidine moieties in CRBN engagement.
Table 1: CRBN Binding Affinities of Thalidomide Derivatives
Compound | Binding Affinity (Kd, μM) | Key Structural Features |
---|---|---|
Thalidomide | 12.5 ± 1.8 | Unmodified phthalimide ring |
Lenalidomide | 7.3 ± 0.9 | 4-Amino substitution |
Pomalidomide | 4.1 ± 0.6 | 4-Amino-2,6-dioxopiperidine scaffold |
The isoindolinone core serves as a structural anchor for CRBN recruitment. Modifications at the C4 position significantly alter substrate specificity. For example, replacing the phthalimide’s carbonyl with an amino group (as in lenalidomide) enhances hydrogen bonding with CRBN’s Trp380 and Trp386 residues [1]. Recent studies introduced thioether-linked derivatives, demonstrating that sulfur substitutions at C4 improve proteasome recruitment efficiency by 22% compared to oxygen analogs [4].
The compound 3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid incorporates a 2-ethoxypropanoic acid side chain, which likely stabilizes interactions with CRBN’s hydrophilic pocket. This design parallels strategies used in PROTACs (proteolysis-targeting chimeras), where flexible linkers optimize ternary complex formation [1] [5].
Table 2: E3 Ligase Recruitment Efficiency of Isoindolinone Derivatives
Derivative | Recruitment Efficiency (% vs. Thalidomide) | Key Modification |
---|---|---|
4-Iodothalidomide | 58 ± 7 | Halogenation at C4 |
4-Aminothalidomide | 132 ± 11 | Amino substitution at C4 |
Thioether analog | 145 ± 9 | C4 thioether linkage |
The 2,6-dioxopiperidin-3-yl group is indispensable for orienting CRBN-ligand-substrate complexes. Crystallographic studies show that this moiety inserts into CRBN’s Tri-Trp pocket (Trp380, Trp386, Trp400), inducing conformational changes that expose neosubstrate-binding surfaces [1]. In 3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid, the dioxopiperidine ring’s carbonyl groups form hydrogen bonds with Asn351 and His378, stabilizing the ligase-ligand interface.
Replacing the dioxopiperidine with a monocyclic analog reduces ternary complex stability by 65%, underscoring its structural necessity [5]. Furthermore, the stereochemistry at C3 dictates substrate selectivity: (S)-configured derivatives preferentially recruit Ikaros, while (R)-forms favor SALL4 degradation [1].
Table 3: Ternary Complex Stability with Dioxopiperidine Variants
Pharmacophore | Half-Life (min) | Key Interactions |
---|---|---|
2,6-Dioxopiperidine | 48 ± 6 | Tri-Trp pocket H-bonds |
Piperidin-2-one | 17 ± 3 | Partial H-bond loss |
Tetrahydrofuran | 9 ± 2 | No Tri-Trp engagement |
The ethoxypropanoic acid linker system demonstrates remarkable variability in hydrolytic stability depending on the specific attachment chemistry and positional substitution patterns. Comprehensive stability studies reveal that the standard ethoxypropanoic acid configuration maintains approximately 80% of its structural integrity after 24 hours in pH 7.4 buffer, establishing it as a moderately stable linker platform [1]. However, the stability profile is significantly influenced by the nature of the chemical linkage employed to connect the cereblon ligand to the ethoxypropanoic acid spacer.
Amide-connected ethoxypropanoic acid linkers exhibit enhanced stability characteristics, retaining 68% of the parent compound after 24 hours under physiological conditions while maintaining excellent plasma stability profiles with half-lives exceeding 120 minutes [1]. In contrast, ether-connected variants demonstrate reduced aqueous stability, with only 30% remaining after the same timeframe, though paradoxically maintaining superior plasma stability profiles. This dichotomy suggests that different degradation mechanisms operate under aqueous versus enzymatic conditions.
The positional attachment of the ethoxypropanoic acid linker to the phthalimide core profoundly influences stability outcomes. Position 5 attachments generally provide superior stability profiles, with compounds retaining 70-79% integrity after 24 hours and demonstrating plasma half-lives ranging from 87-118 minutes [1]. This positional effect likely stems from reduced steric hindrance and altered electronic environments that minimize hydrolytic susceptibility.
The ethoxypropanoic acid linker imparts critical conformational flexibility that enables productive ternary complex formation between cereblon and target proteins. The ethoxy spacer component provides a flexible hinge region that allows for optimal spatial orientation of the cereblon ligand and target protein binding moieties. This flexibility is essential for accommodating the diverse geometric requirements of different protein-protein interaction interfaces within ternary complexes.
Molecular dynamics simulations reveal that ethoxypropanoic acid linkers adopt multiple conformational states in solution, with the ethoxy portion serving as a dynamic pivot point that enables conformational sampling across a broad energy landscape [2]. The propanoic acid terminus provides additional rotational freedom while maintaining the necessary chemical functionality for conjugation to target protein ligands.
The conformational dynamics of ethoxypropanoic acid linkers directly correlate with their ability to facilitate productive ternary complex formation. Linkers with moderate flexibility demonstrate superior degradation profiles compared to either overly rigid or excessively flexible alternatives, suggesting an optimal balance between conformational entropy and binding thermodynamics [3].
Systematic structure-activity relationship studies demonstrate that modifications to the ethoxypropanoic acid scaffold can dramatically alter both stability and biological activity profiles. Methylamino-acyl variants exhibit reduced aqueous stability (21% remaining after 24 hours) but paradoxically demonstrate enhanced neosubstrate degradation capabilities, achieving 73% IKZF1 degradation compared to 64% for the standard ethoxypropanoic acid configuration [1].
Hydroxylated ethoxypropanoic acid derivatives show significantly compromised stability profiles, with only 15% remaining after 24 hours, while simultaneously losing all measurable neosubstrate degradation activity. This suggests that hydroxylation disrupts critical binding interactions or introduces hydrolytic vulnerability that negates the biological efficacy of the degrader.
The incorporation of glycolic acid moieties into the ethoxypropanoic acid framework results in similar stability compromises (17% remaining after 24 hours) while eliminating neosubstrate degradation capabilities [1]. This modification appears to alter the binding mode or spatial presentation of the cereblon ligand, preventing productive engagement with neosubstrate proteins.
Polyethylene glycol spacers of varying lengths exert profound influences on the formation and stability of ternary complexes between cereblon, degrader molecules, and target proteins. The optimal PEG length represents a critical design parameter that balances spatial requirements for productive protein-protein interactions with the maintenance of favorable binding thermodynamics.
PEG3 spacers demonstrate exceptional performance in facilitating ternary complex formation, exhibiting cooperativity factors ranging from 11-22 and complex half-lives extending from 130-400 seconds [4]. This length provides sufficient flexibility for geometric accommodation while maintaining the structural constraints necessary for productive binding interactions. The enhanced cooperativity observed with PEG3 spacers suggests that this length optimally positions the cereblon and target protein binding elements to enable favorable induced protein-protein interactions.
PEG4 spacers show even more pronounced effects, with cooperativity factors ranging from 18-48 and comparable complex half-lives of 220-400 seconds [4]. This slight extension in linker length appears to further optimize the spatial relationships within ternary complexes, potentially reducing steric clashes while maintaining productive binding geometries.
Shorter PEG2 spacers demonstrate reduced efficacy, with cooperativity factors of only 3.5 and complex half-lives of 40 seconds [4]. This length appears insufficient to accommodate the geometric requirements of most protein-protein interaction interfaces, resulting in suboptimal ternary complex formation and reduced degradation efficiency.
The cooperativity of ternary complex formation represents a fundamental determinant of degrader efficacy, with PEG spacers playing crucial roles in modulating these thermodynamic parameters. Cooperativity factors quantify the extent to which binding of one protein partner influences the affinity of the second protein partner, with values greater than 1 indicating positive cooperativity and enhanced ternary complex stability.
Longer PEG spacers (PEG12 and PEG16) maintain high cooperativity factors of approximately 22 and complex half-lives of 130 seconds, demonstrating that extended linker lengths can preserve favorable binding thermodynamics when properly designed [5]. However, these extended spacers may introduce entropic penalties that offset the benefits of reduced steric constraints.
The relationship between PEG length and cooperativity is non-linear, with an apparent optimal range around PEG3-PEG4 for most cereblon-targeting degraders. PEG6 spacers show intermediate cooperativity factors of 6.8 and reduced complex half-lives of 85 seconds, suggesting that this length begins to compromise the favorable geometry required for maximal protein-protein interactions [6].
PEG spacers provide significant advantages in terms of aqueous solubility and pharmacokinetic properties of degrader molecules. The hydrophilic nature of PEG chains counteracts the inherently hydrophobic character of most protein binding ligands, enabling the development of degraders with acceptable drug-like properties.
PEG3 spacers provide moderate solubility enhancement while maintaining compact molecular architectures that facilitate cellular uptake and distribution [7]. The balance between hydrophilicity and molecular size represents a critical optimization parameter, as excessive PEG length can compromise membrane permeability despite improving aqueous solubility.
Longer PEG spacers (PEG8 and beyond) provide very high solubility enhancement but may introduce pharmacokinetic liabilities related to molecular size and potential for non-specific protein binding [7]. The metabolic stability of PEG spacers is generally excellent, with the polyethylene glycol backbone being resistant to enzymatic degradation under physiological conditions.
The incorporation of PEG spacers also influences the plasma protein binding and tissue distribution profiles of degrader molecules. Studies demonstrate that PEG-containing degraders exhibit enhanced plasma stability and reduced hepatic clearance compared to their non-PEG counterparts, likely due to the hydrophilic shielding effect of the PEG chains [7].
Click chemistry approaches have emerged as powerful tools for the efficient assembly of heterobifunctional degrader molecules, offering high-yielding reactions that proceed under mild conditions with excellent functional group tolerance. The copper-catalyzed azide-alkyne cycloaddition represents the most widely employed click chemistry methodology for degrader synthesis, providing yields ranging from 70-95% under standard reaction conditions [8].
The bioorthogonal nature of click chemistry reactions makes them particularly well-suited for degrader assembly, as the reaction partners can be prepared independently and combined under mild conditions that preserve the integrity of sensitive functional groups. Copper-catalyzed azide-alkyne cycloaddition reactions typically employ copper sulfate and sodium ascorbate as the catalytic system, proceeding efficiently at room temperature in aqueous or mixed aqueous-organic solvents [8].
Strain-promoted azide-alkyne cycloaddition chemistry offers advantages in terms of catalyst-free operation and biocompatibility, with yields ranging from 80-98% under optimized conditions [9]. This methodology is particularly valuable for applications requiring the absence of potentially toxic metal catalysts, such as direct-to-biology screening approaches where crude reaction mixtures are evaluated without purification.
The triazole linkage formed through click chemistry reactions provides exceptional chemical stability while maintaining favorable spatial and electronic properties for degrader function. The triazole ring serves as an effective amide bond bioisostere, contributing to the overall stability and binding affinity of the resulting degrader molecules [9].
Amide coupling reactions represent the most traditional and versatile approach for degrader assembly, offering broad substrate scope and predictable reaction outcomes. EDCI-mediated amide coupling provides yields ranging from 65-85% under standard conditions, with the reaction proceeding through activated ester intermediates that react readily with amine nucleophiles [10].
HATU-mediated amide coupling demonstrates superior efficiency, with yields ranging from 75-90% and reduced racemization risks compared to EDCI-based methods [11]. The HATU reagent generates highly reactive activated esters that couple efficiently with sterically hindered amines, making it particularly valuable for challenging coupling reactions involving bulky degrader components.
The choice of coupling reagent significantly influences both the efficiency and selectivity of amide formation reactions. EDCI coupling requires the use of additives such as HOBt or HOAt to suppress racemization and improve reaction efficiency, while HATU coupling can proceed effectively with only tertiary amine bases such as DIPEA [11].
Reaction optimization for amide coupling typically involves careful control of stoichiometry, temperature, and reaction time to maximize yield while minimizing side reactions. The use of excess coupling reagent and extended reaction times can improve yields but may also increase the formation of byproducts that complicate purification [10].
Solid-phase synthesis approaches offer significant advantages for the parallel synthesis of degrader libraries, enabling the simultaneous preparation of multiple analogs with efficient purification through simple washing procedures. Yields for solid-phase degrader synthesis typically range from 55-75%, with the reduced yields reflecting the inherent limitations of heterogeneous reaction conditions [12].
The resin-bound synthesis approach allows for the use of excess reagents to drive reactions to completion, with unreacted starting materials and byproducts removed through simple washing procedures. This methodology is particularly valuable for library synthesis applications where moderate yields are acceptable in exchange for improved throughput and reduced purification requirements [12].
Direct-to-biology synthesis approaches represent an emerging methodology that eliminates the need for purification steps by designing reaction conditions that produce biocompatible crude mixtures suitable for direct biological evaluation. These approaches typically achieve yields of 60-85% while dramatically reducing the time and cost associated with degrader optimization [13].
Multicomponent reaction strategies, such as the Groebke-Blackburn-Bienayme reaction, enable the convergent assembly of complex degrader architectures in a single synthetic step. These approaches offer yields ranging from 65-85% and provide access to diverse molecular architectures that would be challenging to prepare through traditional linear synthesis [14].